An In-Depth Technical Guide to the Physical Properties of Bis(diethylamino)phosphoryl Chloride
An In-Depth Technical Guide to the Physical Properties of Bis(diethylamino)phosphoryl Chloride
Introduction
Bis(diethylamino)phosphoryl chloride, also known by its IUPAC name N-[chloro(diethylamino)phosphoryl]-N-ethylethanamine and CAS Number 1794-24-7, is a key organophosphorus reagent utilized in a variety of synthetic applications within the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactive phosphoryl chloride moiety, which allows for the facile introduction of a bis(diethylamino)phosphoryl group onto various nucleophilic substrates. A thorough understanding of its physical properties is paramount for its safe handling, effective application in synthetic protocols, and for the development of robust analytical methods.
This technical guide provides a comprehensive overview of the known physical properties of Bis(diethylamino)phosphoryl chloride, offering insights into its molecular structure, thermal properties, and spectroscopic signature. The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective and safe utilization of this important synthetic building block.
Molecular and Chemical Identity
The fundamental identity of a chemical compound is defined by its structure and composition. Bis(diethylamino)phosphoryl chloride is a tetrahedral phosphorus(V) compound. The central phosphorus atom is bonded to two diethylamino groups, one oxygen atom (forming a phosphoryl group), and one chlorine atom.
Diagram 1: Molecular Structure of Bis(diethylamino)phosphoryl chloride
Caption: 2D representation of Bis(diethylamino)phosphoryl chloride.
The key identifiers and molecular properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1794-24-7 | [1] |
| Molecular Formula | C₈H₂₀ClN₂OP | |
| Molecular Weight | 226.68 g/mol | |
| Canonical SMILES | CCN(CC)P(=O)(N(CC)CC)Cl | [2] |
| InChIKey | HKKBJRUSFKTHSU-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The bulk physical properties of a compound dictate its behavior in a laboratory and industrial setting, influencing choices of reaction conditions, purification methods, and storage protocols.
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless liquid | Ambient | |
| Density | 1.07 g/mL | 25 °C | [1] |
| Boiling Point | 266.6 °C | 760 mmHg | |
| 101 °C | 0.3 mmHg | [1] | |
| Refractive Index | 1.466 - 1.468 | 20 °C | [1] |
| Melting Point | Data not available | - | |
| Solubility | Data not available; expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. Reacts with water. | - |
Expert Insights: The high boiling point of Bis(diethylamino)phosphoryl chloride at atmospheric pressure suggests that vacuum distillation is the preferred method for its purification to prevent thermal decomposition.[1] Its density, being slightly greater than water, is a relevant consideration for aqueous workup procedures, where it would form the lower layer. The compound is noted to be moisture-sensitive, a critical handling parameter.[1] This reactivity is due to the electrophilic nature of the phosphorus atom and the presence of a good leaving group (chloride), leading to rapid hydrolysis.
Reactivity and Stability
Bis(diethylamino)phosphoryl chloride is a stable compound under anhydrous conditions. However, it is highly sensitive to moisture and will readily hydrolyze to form phosphoric acid and diethylamine hydrochloride. This reactivity is a key feature of its utility in synthesis but also necessitates careful handling and storage under an inert atmosphere. The compound is incompatible with strong oxidizing agents.
Spectroscopic Data
Detailed, experimentally-derived spectroscopic data for Bis(diethylamino)phosphoryl chloride is not widely available in the public domain. The following sections outline the expected spectral characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the ethyl groups. A quartet for the methylene protons (-CH₂-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃). The coupling of the methylene protons to the phosphorus atom (³JP-H) may lead to further splitting or broadening of this signal.
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¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals for the two non-equivalent carbons of the ethyl groups. The carbon atom directly attached to the nitrogen will be deshielded and appear at a higher chemical shift. Coupling to the phosphorus atom (²JP-C and ³JP-C) is also expected.
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³¹P NMR: The phosphorus-31 NMR spectrum is the most informative for this class of compounds. It is expected to show a single resonance in the phosphoramidate region of the spectrum. The chemical shift will be influenced by the electronegativity of the substituents on the phosphorus atom. For comparison, the related compound N,N,N',N'-tetramethylphosphorodiamidic chloride shows a ³¹P NMR signal, and similar organophosphorus compounds with P-Cl bonds have characteristic chemical shifts.[3]
Infrared (IR) Spectroscopy
The IR spectrum of Bis(diethylamino)phosphoryl chloride is expected to be dominated by a strong absorption band corresponding to the P=O stretching vibration. This band is typically observed in the region of 1250-1300 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the ethyl groups (around 2800-3000 cm⁻¹), C-N stretching vibrations, and P-N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (226.68 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the chlorine atom, ethyl groups, or diethylamino moieties.
Experimental Protocols for Physical Property Determination
The following are generalized, yet detailed, protocols for the determination of the key physical properties of liquid reagents like Bis(diethylamino)phosphoryl chloride. These protocols are designed to ensure accuracy and safety.
Diagram 2: Workflow for Physical Property Characterization
Caption: General workflow for the characterization of a liquid chemical reagent.
Protocol 1: Determination of Density
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Apparatus: A calibrated pycnometer (specific gravity bottle), analytical balance, and a constant temperature water bath.
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Procedure:
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Clean and dry the pycnometer thoroughly and record its empty weight.
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Fill the pycnometer with distilled water and place it in the constant temperature bath at 25 °C until thermal equilibrium is reached.
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Adjust the water level to the calibration mark, dry the exterior, and weigh the pycnometer filled with water.
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Empty and dry the pycnometer.
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Under an inert atmosphere (e.g., in a glove box), fill the pycnometer with Bis(diethylamino)phosphoryl chloride.
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Repeat step 2 and 3 with the sample.
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Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer). The volume is determined from the mass and known density of water at 25 °C.
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Causality and Insights: The use of a pycnometer provides a highly accurate volume measurement, crucial for precise density determination. Maintaining a constant temperature is critical as density is temperature-dependent.
Protocol 2: Determination of Boiling Point under Reduced Pressure
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Apparatus: A vacuum distillation setup including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, a vacuum pump, and a manometer.
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Procedure:
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Place a sample of Bis(diethylamino)phosphoryl chloride in the round-bottom flask with a few boiling chips.
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Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
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Slowly evacuate the system to the desired pressure (e.g., 0.3 mmHg) as measured by the manometer.
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Gently heat the flask.
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Record the temperature at which the liquid is actively boiling and the vapor is condensing on the thermometer bulb. This temperature is the boiling point at that specific pressure.
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Causality and Insights: Vacuum distillation is employed for high-boiling liquids to avoid decomposition that can occur at their atmospheric boiling points. The boiling point is pressure-dependent, so accurate pressure measurement is essential.
Safety, Handling, and Storage
Bis(diethylamino)phosphoryl chloride is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if inhaled or swallowed.[1]
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Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with moisture.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water and strong oxidizing agents. The container should be tightly sealed, and for long-term storage, it is advisable to store under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
Bis(diethylamino)phosphoryl chloride is a valuable synthetic reagent with well-defined, albeit not exhaustively documented, physical properties. Its identity is confirmed by its molecular formula and weight. Key physicochemical properties such as its state as a colorless liquid, density, boiling point at reduced pressure, and refractive index are established. A significant characteristic is its high sensitivity to moisture, which dictates stringent handling and storage conditions. While detailed public spectroscopic data is sparse, the expected spectral features can be reliably predicted based on its molecular structure. The provided experimental protocols offer a standardized approach for the precise determination of its physical properties, ensuring both data quality and operator safety. This guide serves as a critical resource for professionals in the chemical and pharmaceutical sciences, enabling the informed and effective use of this versatile compound.
References
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Crysdot LLC. (n.d.). Bis(diethylamino)phosphoryl chloride. Retrieved from [Link]
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Chemchart. (n.d.). Bis(diethylamino)phosphoryl chloride (1794-24-7). Retrieved from [Link]
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SpectraBase. (n.d.). tetramethylphosphorodiamidic chloride. Retrieved from [Link]
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Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. (n.d.). SciSpace. Retrieved from [Link]
